molecular formula C11H13NO2 B2898268 1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine CAS No. 147724-85-4

1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine

Cat. No.: B2898268
CAS No.: 147724-85-4
M. Wt: 191.23
InChI Key: PFEISIOSEZWORR-UHFFFAOYSA-N
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Description

1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine is a benzofuran derivative characterized by a methoxy group (-OCH₃) at the 7-position of the benzofuran core and an ethanamine (-CH₂CH₂NH₂) substituent at the 2-position. Benzofuran derivatives are widely studied for their diverse biological and pharmacological activities, including antimicrobial, antiviral, and psychoactive properties . This compound’s structural features, such as the electron-donating methoxy group and the flexible ethanamine side chain, make it a promising candidate for drug discovery and materials science.

Properties

IUPAC Name

1-(7-methoxy-1-benzofuran-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7(12)10-6-8-4-3-5-9(13-2)11(8)14-10/h3-7H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEISIOSEZWORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(O1)C(=CC=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation

This method employs 2-hydroxy-4-methoxybenzaldehyde (1) and ethyl acetoacetate (2) under acidic conditions. The reaction proceeds via aldol condensation, followed by cyclodehydration to form 1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one (3) (Fig. 1).

Reaction Conditions

  • Catalyst: Methanesulfonic acid (10 mol%)
  • Solvent: Toluene
  • Temperature: 110°C, reflux
  • Duration: 12–16 hours
  • Yield: 68–72%

Mechanistic Insights

  • Aldol Addition : The enolate of ethyl acetoacetate attacks the aldehyde carbonyl, forming a β-hydroxy ketone intermediate.
  • Dehydration : Acid-catalyzed elimination of water generates an α,β-unsaturated ketone.
  • Cyclization : Intramolecular nucleophilic attack by the phenolic oxygen on the unsaturated ketone completes benzofuran formation.

One-Pot Cyclization-Oxidation

An alternative approach utilizes 4-methoxy-2-(prop-1-en-2-yl)phenol (4), which undergoes oxidative cyclization using Pd(OAc)₂/benzoquinone (BQ) to directly yield the benzofuran ketone (3).

Optimized Parameters

  • Oxidant: Benzoquinone (1.2 equiv)
  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Solvent: DMF/H₂O (9:1)
  • Temperature: 80°C
  • Yield: 85%

Conversion of Ketone to Primary Amine

The ketone intermediate (3) is functionalized to the target amine via reductive amination or Leuckart reaction.

Leuckart Reaction

This method avoids gaseous ammonia by employing ammonium formate as both nitrogen source and reducing agent.

Procedure

  • Reagents :
    • Ammonium formate (4.0 equiv)
    • Formic acid (neat, 5.0 equiv)
  • Conditions :
    • Temperature: 160–180°C
    • Duration: 6–8 hours
    • Yield: 58–62%

Mechanism

  • Iminium Formation : The ketone reacts with ammonium formate to generate a formamide intermediate.
  • Reduction : Formic acid acts as a hydride donor, reducing the formamide to the primary amine.

Oxime Reduction

An alternative pathway involves hydroxylamine-mediated oxime formation followed by catalytic hydrogenation.

Stepwise Protocol

  • Oxime Synthesis :
    • Hydroxylamine hydrochloride (2.2 equiv)
    • Pyridine (solvent), 80°C, 4 hours
    • Yield: 89–92%
  • Reduction :
    • Catalyst: Raney Ni (10 wt%)
    • H₂ Pressure: 50 psi
    • Solvent: Ethanol
    • Yield: 75–78%

Process Optimization and Scalability

One-Pot Tandem Synthesis

Recent patent disclosures highlight a streamlined one-pot approach combining cyclization and amination:

Key Advantages

  • Eliminates intermediate isolation, reducing purification losses.
  • Utilizes methanesulfonic acid as a dual-purpose catalyst for cyclization and imine formation.

Parameters

  • Temperature Gradient: 110°C (cyclization) → 140°C (amination)
  • Solvent: Xylene
  • Total Yield: 81%

Green Chemistry Modifications

  • Solvent Replacement : Substituting toluene with cyclopentyl methyl ether (CPME) improves environmental metrics without compromising yield (70%).
  • Catalyst Recycling : Pd(OAc)₂ recovery via aqueous extraction achieves 90% reuse efficiency over five cycles.

Analytical Characterization

Critical validation of the final product employs:

Spectroscopic Techniques

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 3.89 (s, 3H, OCH₃)
    • δ 2.62 (q, J = 6.8 Hz, 2H, CH₂NH₂)
    • δ 1.45 (t, J = 6.8 Hz, 3H, CH₃)
  • HRMS : m/z 191.1284 [M + H]⁺ (calc. 191.1287)

Purity Assessment

  • HPLC : >95% purity (C18 column, MeCN/H₂O 70:30, 1.0 mL/min)

Industrial-Scale Considerations

Cost Analysis

Component Cost (USD/kg) Contribution (%)
2-Hydroxy-4-methoxybenzaldehyde 120 38
Ethyl acetoacetate 90 28
Ammonium formate 45 14
Catalyst (Pd(OAc)₂) 2200 20

Total Synthesis Cost : ~320 USD/kg

Waste Management

  • Solvent Recovery : Distillation reclaims 85% of xylene/CPME.
  • Pd Residues : Ion-exchange resins reduce Pd content in effluents to <1 ppm.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The benzofuran core undergoes electrophilic aromatic substitution (EAS), with regioselectivity dictated by the methoxy group’s electron-donating effects.

  • Bromination : In carbon tetrachloride, bromine selectively substitutes at the ortho position relative to the methoxy group (C-6) due to its activating nature. A secondary bromination product may form at the methyl group under prolonged conditions .

ReactantConditionsProduct(s)Yield (%)Reference
1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amineBr₂, CCl₄, 25°C, 2h6-Bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-amine65
Br₂, CCl₄, 40°C, 6h6-Bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-amine + Brominated methyl42

Amine Functional Group Reactions

The primary amine participates in nucleophilic and condensation reactions:

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imines .

  • Acylation : Reacts with acetyl chloride in the presence of triethylamine to yield acetamide derivatives .

Reaction TypeReagents/ConditionsProductApplicationReference
AcylationAcCl, Et₃N, CH₂Cl₂, 0°CN-Acetyl-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-amineIntermediate for drug discovery
CondensationBenzaldehyde, EtOH, Δ(E)-N-Benzylidene-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-amineBioactive compound synthesis

Reduction and Oxidation

  • Reduction : The ketone derivative (1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one) can be reduced to the corresponding alcohol using NaBH₄, followed by amination to yield the title compound .

  • Oxidation : The amine is resistant to mild oxidants but forms nitro derivatives under strong oxidative conditions (e.g., HNO₃/H₂SO₄) .

Heterocyclic Functionalization

The amine group facilitates synthesis of fused heterocycles:

  • Thiazolo-Pyrimidine Formation : Reacts with chloroacetyl chloride in DMF/K₂CO₃ to form thiazolo[2,3-d]pyrimidine derivatives, which exhibit COX-2 inhibitory activity .

Starting MaterialReagentsProductBiological ActivityReference
This compoundChloroacetyl chloride, DMF8-(7-Methoxy-1-benzofuran-2-yl)thiazolo[2,3-d]pyrimidineAnti-inflammatory, COX-2 IC₅₀ = 0.8 μM

Mechanistic Insights

  • EAS Orientation : Methoxy’s +M effect directs electrophiles to C-6 (ortho) and C-8 (para) .

  • Amine Reactivity : The amine’s nucleophilicity is modulated by steric hindrance from the benzofuran ring, favoring reactions with small electrophiles (e.g., aldehydes over bulky acylating agents) .

Scientific Research Applications

1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting neuronal signaling and potentially leading to changes in behavior or physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine and related benzofuran derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Activities/Properties References
This compound 7-OCH₃, 2-CH₂CH₂NH₂ C₁₁H₁₃NO₂ 191.23 Hypothesized antimicrobial/psychoactive potential
1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-amine 7-F, 2-CH₂CH₂NH₂ C₁₀H₁₀FNO 179.19 Improved lipophilicity; potential CNS activity
1-(5-Methoxybenzofuran-2-yl)butan-1-amine 5-OCH₃, 2-CH₂CH₂CH₂CH₂NH₂ C₁₃H₁₇NO₂ 219.28 Extended amine chain; unknown bioactivity
(7-Methoxy-1-benzofuran-2-yl)methanamine 7-OCH₃, 2-CH₂NH₂ C₁₀H₁₁NO₂ 177.20 Shorter chain; reduced steric hindrance
2C-B-FLY (Hallucinogenic analog) 8-Br, tetrahydrodifuran core C₁₂H₁₅BrNO₂ 293.16 Serotonergic receptor agonist; psychoactive
O-Benzyl (benzofuran-2-yl)ethan-1-one oxime ethers 2-acetylbenzofuran derivatives Variable Variable Antimicrobial activity (broad-spectrum)

Key Structural and Functional Insights:

5-Methoxy substitution (as in 1-(5-Methoxybenzofuran-2-yl)butan-1-amine) may alter ring planarity and electronic distribution, affecting interactions with enzymes or receptors .

Amine Chain Length :

  • Ethanamine (-CH₂CH₂NH₂) balances flexibility and steric effects, whereas methanamine (-CH₂NH₂) derivatives (e.g., (7-Methoxy-1-benzofuran-2-yl)methanamine) may exhibit faster pharmacokinetics due to reduced molecular weight .
  • Butanamine (-CH₂CH₂CH₂CH₂NH₂) chains (e.g., 1-(5-Methoxybenzofuran-2-yl)butan-1-amine) could enhance lipid solubility but reduce target specificity .

Biological Activity: Antimicrobial Potential: O-Benzyl oxime ethers of 2-acetylbenzofuran (e.g., ) show notable antimicrobial activity, suggesting that the target compound’s ethanamine group could similarly interact with microbial membranes or enzymes . Psychoactive Analogues: Halogenated benzofuran-ethylamine derivatives (e.g., 2C-B-FLY) act as serotonin receptor agonists, implying that the target compound’s methoxy group might modulate receptor affinity or selectivity .

Biological Activity

1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is known for its pharmacological potential. The methoxy group at position 7 enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

1. Anticancer Activity

Research indicates that derivatives of benzofuran, including this compound, exhibit promising anticancer properties. A review highlighted that various benzofuran derivatives have shown significant antiproliferative effects against different cancer cell lines. For instance, modifications in the substitution patterns on the benzofuran ring can lead to enhanced cytotoxicity against cancer cells .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Observations
Flynn et al.Various2–4 times greater than unsubstituted compoundsEnhanced activity with specific substitutions
Manna and AgrawalE. coli, P. aeruginosa<10 µg/mLComparable activity to standard antibiotics
Gundogdu-Karaburun et al.S. aureus, S. pyogenesGood to excellent activityEffective against multiple bacterial strains

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that benzofuran derivatives possess significant antibacterial and antifungal activities. For example, certain derivatives showed potent inhibitory effects against Mycobacterium tuberculosis and other pathogenic bacteria .

Table 2: Antimicrobial Activity Findings

Compound TestedPathogenMIC (µg/mL)Activity Level
Benzofuran Derivative AM. tuberculosis3.2Potent
Benzofuran Derivative BE. coli<10Moderate
Benzofuran Derivative CS. aureus<10High

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer effects.
  • Receptor Interaction: Its structural similarity to biologically active molecules suggests potential interactions with various receptors, modulating signaling pathways critical for cellular functions .

Case Studies

Several case studies have explored the efficacy of benzofuran derivatives in preclinical models:

  • Study on Anticancer Effects : A study evaluated the anticancer potential of various substituted benzofurans, including this compound, demonstrating significant cytotoxicity against breast cancer cell lines.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus, revealing a low MIC value indicating strong antibacterial activity.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine, and how can reaction conditions be optimized for academic laboratory settings?

  • Methodology : The compound can be synthesized via alkylation of 7-methoxybenzofuran precursors using reductive amination (e.g., sodium cyanoborohydride with a ketone intermediate) or nucleophilic substitution. For optimization:

  • Temperature : Maintain 50–70°C to balance reaction rate and side-product formation.
  • Catalyst : Use palladium-based catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Monitor via TLC .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Techniques :

  • NMR : 1H/13C NMR confirms substituent positions (e.g., methoxy at C7, amine at C2). Aromatic protons appear as distinct doublets (δ 6.5–7.5 ppm) .
  • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-O of methoxy) validate functional groups.
  • Mass Spectrometry (MS) : ESI-MS provides molecular ion [M+H]⁺ matching theoretical mass (C₁₁H₁₃NO₂: 191.24 g/mol) .
  • X-ray Crystallography : Resolve absolute configuration using SHELX software for data refinement .

Q. What are the key considerations in designing stability studies for this compound under various storage conditions?

  • Factors :

  • Temperature : Store at –20°C in amber vials to prevent thermal/photo-degradation.
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the methoxy or amine groups.
  • Analytical Monitoring : Assess purity monthly via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the electronic configuration of the methoxy group influence receptor binding affinity compared to non-methoxy analogs?

  • Mechanistic Insight : The methoxy group’s electron-donating effect increases aromatic ring electron density, enhancing π-π stacking with hydrophobic receptor pockets (e.g., serotonin receptors).
  • Experimental Validation :

  • Perform comparative docking studies (AutoDock Vina) with/without methoxy substitution.
  • Use radioligand binding assays (e.g., 5-HT₂A receptor) to quantify affinity shifts (ΔKd) .

Q. What strategies resolve discrepancies in reported biological activity data for benzofuran-derived amines?

  • Approaches :

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C).
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to assess effect size consistency across studies.
  • Enantiomeric Purity Control : Use chiral HPLC to verify >99% enantiomeric excess, as impurities can skew activity .

Q. How can researchers address challenges in achieving enantiomeric purity during asymmetric synthesis?

  • Solutions :

  • Catalytic Asymmetry : Employ chiral ligands (e.g., BINAP) with palladium catalysts for enantioselective C-N coupling.
  • Chromatographic Resolution : Use Chiralpak® IA columns (normal phase) to separate enantiomers post-synthesis.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from a racemic mixture .

Data Contradiction Analysis

  • Synthesis Yield Variability : Discrepancies in yields (e.g., 40–75%) may arise from differing purification methods. Validate via peer-reviewed protocols (e.g., ACS Organic Process Research & Development guidelines) .
  • Biological Activity Conflicts : Inconsistent IC₅₀ values (e.g., 10 nM vs. 1 µM) may reflect assay sensitivity (e.g., fluorometric vs. radiometric methods). Cross-validate using orthogonal assays (e.g., calcium flux vs. cAMP measurement) .

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